3-Chloro-4-fluoropyridine
Overview
Description
3-Chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by chlorine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
3-Chloro-4-fluoropyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-chloro-4-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its predicted boiling point and density , could potentially impact its bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that it may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its reactivity and allows it to participate in nucleophilic substitution reactions . These interactions are crucial for the development of new pharmaceuticals and agrochemicals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular activities, such as the inhibition or activation of metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular functions . The presence of the chlorine and fluorine atoms in the pyridine ring enhances its binding affinity to target biomolecules, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s unique chemical structure allows it to participate in specific biochemical reactions, leading to the formation of biologically active metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s chemical properties allow it to be efficiently transported across cellular membranes and distributed to specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These localization mechanisms are essential for understanding the compound’s activity and function at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-nitropyridine with potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the nitro group with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of pyridine derivatives followed by fluorination under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling:
Comparison with Similar Compounds
3-Chloropyridine: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoropyridine: Lacks the chlorine atom, affecting its chemical properties and uses.
3,4-Difluoropyridine: Contains two fluorine atoms, leading to distinct chemical behavior.
Uniqueness: 3-Chloro-4-fluoropyridine is unique due to the combined presence of both chlorine and fluorine atoms, which imparts specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
3-chloro-4-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQHXVNMBBOXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392632 | |
Record name | 3-chloro-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-69-5 | |
Record name | 3-Chloro-4-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883107-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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